Cas no 1805091-32-0 (3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide)

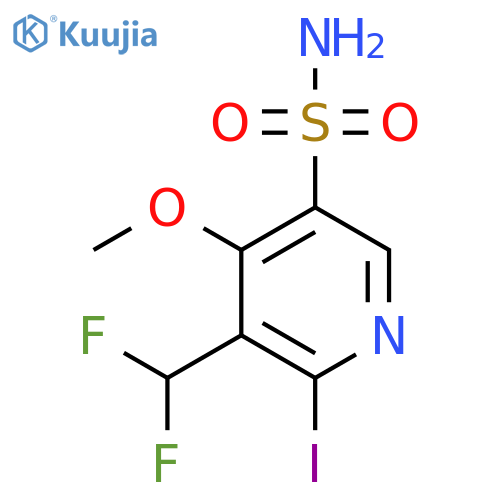

1805091-32-0 structure

商品名:3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide

CAS番号:1805091-32-0

MF:C7H7F2IN2O3S

メガワット:364.108359575272

CID:4893160

3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide

-

- インチ: 1S/C7H7F2IN2O3S/c1-15-5-3(16(11,13)14)2-12-7(10)4(5)6(8)9/h2,6H,1H3,(H2,11,13,14)

- InChIKey: RSASONSEJSMOKY-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(F)F)C(=C(C=N1)S(N)(=O)=O)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 335

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 90.7

3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029022988-250mg |

3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide |

1805091-32-0 | 95% | 250mg |

$950.60 | 2022-04-01 | |

| Alichem | A029022988-1g |

3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide |

1805091-32-0 | 95% | 1g |

$3,126.60 | 2022-04-01 | |

| Alichem | A029022988-500mg |

3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide |

1805091-32-0 | 95% | 500mg |

$1,786.10 | 2022-04-01 |

3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

1805091-32-0 (3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide) 関連製品

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量